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Cycloviolacin O22

Cat. No.: B1578317
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Description

Contextualizing Cycloviolacin O22 within the Broader Cyclotide Family and its Classification

Cyclotides are small, disulfide-rich proteins isolated from various plant families, including Violaceae, Rubiaceae, Cucurbitaceae, Fabaceae, and Solanaceae. frontiersin.orguq.edu.au They are characterized by a unique head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. frontiersin.orgrcsb.org This structure confers exceptional stability against thermal, chemical, and enzymatic degradation. frontiersin.orgrcsb.org

Cyclotides are broadly classified into two main subfamilies: the Möbius and the bracelet cyclotides. researchgate.netnih.gov This classification is primarily based on the presence or absence of a cis-proline residue in loop 5 of the peptide sequence. uq.edu.auresearchgate.net Möbius cyclotides, like this compound, possess this proline residue, which induces a conceptual twist in the peptide backbone. researchgate.netuq.edu.au Bracelet cyclotides lack this feature. researchgate.netnih.gov this compound is specifically classified as a Möbius cyclotide. uq.edu.aunih.gov

The sequence of this compound is GLPICGETCVGGTCNTPGCTCSWPVCTRN. uq.edu.au

Historical Perspective and Milestones in this compound Studies

The study of cyclotides dates back to the 1970s with the discovery of kalata B1 from the African plant Oldenlandia affinis. ualberta.ca However, the specific identification and characterization of individual cyclotides, including this compound, is a more recent endeavor, largely driven by advancements in mass spectrometry and other analytical techniques.

This compound has been identified in several plant species, including Viola odorata and Palicourea tetragona. nih.govoup.com Its presence has also been noted in studies of Viola philippica and Viola sumatrana. uq.edu.aumdpi.com A significant milestone in the study of this compound was the complete characterization of its amino acid sequence and its classification as a Möbius cyclotide. uq.edu.au Research has also highlighted its isobaric relationship with other cyclotides, such as Visu 1, which has the same molecular weight but a different amino acid sequence. uq.edu.au

Significance and Scope of Advanced this compound Investigations in Chemical Biology and Natural Product Chemistry

The unique structural features and stability of cyclotides, including this compound, make them a subject of intense interest in chemical biology and natural product chemistry. acs.org The Möbius topology of this compound, with its characteristic twist, is a key area of structural investigation.

Table 1: General Properties of this compound

Property Value
Molecular Formula C133H207N37O39S6
Molecular Weight 3140.7 g/mol nih.gov
Classification Möbius Cyclotide uq.edu.au
Amino Acid Sequence GLPICGETCVGGTCNTPGCTCSWPVCTRN uq.edu.au

| Source Organisms | Viola odorata, Palicourea tetragona, Viola philippica, Viola sumatrana uq.edu.aunih.govoup.commdpi.com |

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Kalata B1
Cycloviolacin O2
Visu 1
Vigno 2/5
Vitri 2
Vigno 8/9
Kalata S
Vigno 3/4
Kalata B1
Cycloviolacin O12
Saquinavir
Nelfinavir (B1663628)
Doxorubicin
Psyle A
Psyle C
Psyle E

Properties

bioactivity

Antimicrobial

sequence

GLPICGETCVGGTCNTPGCTCSWPVCTRN

Origin of Product

United States

Discovery, Isolation, and Botanical Distribution of Cycloviolacin O22

Identification of Natural Botanical Sources and Geographic Distribution of Cycloviolacin O22

This compound has been identified in several species within the Viola genus, which belongs to the Violaceae family. The Violaceae family is known for being a rich source of cyclotides. frontiersin.org The distribution of these plant sources spans various continents, reflecting the widespread occurrence of this particular cyclotide.

Key botanical sources for this compound include:

Viola odorata (Sweet Violet): This species is a well-documented source of this compound. cpu-bioinfor.orgoup.comoup.com Viola odorata is used in traditional medicine and is native to Europe and Asia, but has become naturalized in other regions, including Australasia and North America. oup.comuq.edu.au Research has also shown that in vitro cultures of somatic embryos from V. odorata can produce cyclotides, including those typically found in specific plant parts like roots and runners, such as this compound. plazi.org

Viola tricolor (Wild Pansy): this compound, along with its acyclic form, has been detected in this species. frontiersin.orgacs.org V. tricolor is a common European plant that is also utilized in traditional medicine and is listed in the European Pharmacopoeia. frontiersin.orgresearchgate.net

Viola philippica : This species, found in regions of China, has been shown to contain a diverse array of cyclotides. mdpi.com In a comprehensive analysis of its leaves, this compound was identified as the third most abundant cyclotide among 65 different ones discovered. mdpi.com

Viola japonica : Cyclotides have been characterized from this East Asian species, and studies have included the identification of related cyclotides, highlighting the chemical diversity within the genus. nih.gov

Viola arcuata : This species, collected from the northern mountainous regions of Vietnam, has also been identified as a source of this compound. uq.edu.aunih.gov

The following table summarizes the identified botanical sources of this compound and their general geographic distribution.

Botanical SourceCommon NameGeographic Distribution of PlantCitation
Viola odorataSweet VioletEurope, Asia, Naturalized in Australasia and North America cpu-bioinfor.orgoup.comoup.complazi.org
Viola tricolorWild Pansy, HeartseaseEurope frontiersin.orgacs.orgresearchgate.net
Viola philippica-China mdpi.com
Viola arcuata-Vietnam uq.edu.aunih.gov

Advanced Methodologies for the Extraction and Purification of this compound from Plant Matrices

The isolation of this compound from plant material involves a multi-step process that leverages the unique physicochemical properties of cyclotides, such as their high stability and hydrophobicity.

The general workflow begins with the extraction of peptides from ground plant material. A common method uses a solvent mixture of methanol (B129727) and dichloromethane, followed by a liquid-liquid partition with water to separate the peptide-containing aqueous/methanolic phase. nih.gov

Following the initial extraction, purification is typically achieved through a combination of solid-phase extraction and high-performance liquid chromatography.

Solid-Phase Extraction (SPE) with a C18 column: This is a crucial step for the initial purification and fractionation of the crude extract. nih.govuq.edu.au The crude extract is loaded onto a C18 SPE cartridge, a type of reversed-phase chromatography support. caymanchem.combiotage.com Hydrophilic impurities are washed away, while the more hydrophobic cyclotides, including this compound, are retained on the non-polar C18 sorbent. The cyclotides are then eluted using a stepwise gradient of an organic solvent, typically acetonitrile (B52724) in water, often with trifluoroacetic acid (TFA) added. nih.govnih.govuq.edu.au Cyclotide-containing fractions commonly elute at acetonitrile concentrations between 30% and 80%. nih.govuq.edu.au

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions obtained from SPE are subjected to further purification using RP-HPLC. uq.edu.aunih.gov This technique offers high-resolution separation of peptides based on their hydrophobicity. chromatographytoday.com A C18 column is also commonly used in this step. The sample is injected into the HPLC system, and peptides are separated using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase. elementlabsolutions.com this compound, being a relatively hydrophobic peptide, has a characteristic late elution time. nih.gov The eluting peptides are monitored using UV detectors at wavelengths of 214 nm and 280 nm. uq.edu.au

The combination of these advanced methodologies allows for the isolation of pure this compound from the complex mixture of compounds present in the plant matrix, enabling its detailed characterization.

Characterization of Natural this compound Diversity and Analogues within Plant Species

The study of cyclotides has revealed a remarkable level of diversity, not only between different plant species but also within a single plant. This compound is part of this complex chemical landscape and exists alongside numerous other cyclotides and its own structural variants.

One significant aspect of this diversity is the existence of analogues, which are cyclotides with slight variations in their amino acid sequence. For instance, a study on Viola sumatrana identified a novel cyclotide, named Visu 1, which has the exact same molecular weight as this compound. uq.edu.au However, detailed analysis revealed that Visu 1 differs by two conservative amino acid substitutions: an isoleucine instead of a valine in loop 5 and a serine instead of a threonine in loop 6. uq.edu.au

Furthermore, variations are not limited to cyclic forms. An acyclic version of this compound has been identified in Viola tricolor. acs.org This linear form arises from the absence of the final enzymatic step that cyclizes the peptide backbone.

The following table details known analogues and natural variants of this compound.

Analogue/Variant NameSource PlantKey Differences from this compoundCitation
Visu 1Viola sumatranaSame molecular weight, but two amino acid substitutions (Val to Ile; Thr to Ser) uq.edu.au
Acyclic this compoundViola tricolorLinear peptide backbone instead of a cyclic one acs.org

This natural diversity highlights the dynamic evolutionary processes that generate a wide array of related peptide structures within the Viola genus. The presence of numerous cyclotides like this compound and its analogues within a single plant suggests they form a sophisticated chemical defense system. uq.edu.au

Molecular Architecture and Conformational Analysis of Cycloviolacin O22

Elucidation of Unique Structural Motifs and Topologies of Cycloviolacin O22

The defining structural feature of this compound is the cyclic cystine knot (CCK) motif. sb-peptide.combiosynth.com This intricate topology consists of a head-to-tail cyclized peptide backbone, meaning the N-terminus and C-terminus are linked by a peptide bond, forming a continuous loop of amino acids. sb-peptide.commayflowerbio.com Embedded within this cyclic backbone are six conserved cysteine residues that form three disulfide bridges. ebi.ac.uk These bridges create a knotted arrangement where two of the disulfide bonds and their connecting backbone segments form a ring, which is threaded by the third disulfide bond. ebi.ac.uknih.gov

Specifically, the disulfide bonds in this compound are formed between Cys5 and Cys19, Cys9 and Cys21, and Cys14 and Cys26. cpu-bioinfor.org This CCK framework is responsible for the exceptional stability of cyclotides. frontiersin.orgnih.gov this compound belongs to the Möbius subfamily of cyclotides, which is characterized by the presence of a cis-proline residue in loop 5 that introduces a twist in the peptide backbone, conceptually resembling a Möbius strip. uq.edu.au

The amino acid sequence of this compound is GLPICGETCVGGTCNTPGCTCSWPVCTRN. cpu-bioinfor.org

Table 1: Structural Features of this compound
Structural FeatureDescriptionReference
BackboneHead-to-tail cyclized sb-peptide.com, mayflowerbio.com
Core MotifCyclic Cysteine Knot (CCK) sb-peptide.com, biosynth.com
Disulfide BridgesCys5 - Cys19 cpu-bioinfor.org
Cys9 - Cys21 cpu-bioinfor.org
Cys14 - Cys26 cpu-bioinfor.org
SubfamilyMöbius uq.edu.au

Conformational Dynamics and Stability of this compound in Biological Milieu

The CCK motif endows this compound with exceptional stability against thermal, chemical, and enzymatic degradation. nih.govfrontiersin.orgnih.gov This remarkable stability is a hallmark of the cyclotide family and is attributed to the interlocking nature of the disulfide knots and the cyclized backbone. nih.govresearchgate.net This structure provides a rigid and compact fold that is resistant to denaturation. nih.gov

Advanced Spectroscopic and Crystallographic Insights into this compound Structure

The primary structure of this compound, including its amino acid sequence, has been determined using tandem mass spectrometry (MS/MS). uq.edu.aumdpi.com This technique involves the fragmentation of the peptide and analysis of the resulting fragment ions to deduce the sequence. mdpi.com For cyclotides, this process typically involves reduction and alkylation to break the disulfide bonds and linearize the peptide, followed by enzymatic digestion to generate smaller fragments suitable for MS/MS analysis. nih.govuq.edu.au High-resolution mass spectrometry has been instrumental in the identification and characterization of this compound from plant extracts. mdpi.com

While a specific crystal structure for this compound is not detailed in the provided results, the three-dimensional structures of many cyclotides have been determined using nuclear magnetic resonance (NMR) spectroscopy. rcsb.orgnih.gov NMR is well-suited for studying the solution-state structure and dynamics of peptides like cyclotides. rcsb.orgnih.gov These studies have confirmed the presence of a distorted triple-stranded β-sheet and the characteristic cystine knot arrangement of the disulfide bonds. ebi.ac.ukacs.org For instance, the structure of the related cyclotide, cycloviolacin O2, has been determined by solution-state NMR, revealing key structural details. rcsb.orgnih.gov Homology modeling, using the known structures of other cyclotides as templates, can also provide insights into the three-dimensional fold of this compound. researchgate.net

Table 2: Analytical Techniques for this compound Structure Elucidation
TechniqueApplicationReference
Tandem Mass Spectrometry (MS/MS)Primary structure (amino acid sequence) determination uq.edu.au, mdpi.com
High-Resolution Mass SpectrometryIdentification and characterization from extracts mdpi.com
Nuclear Magnetic Resonance (NMR) SpectroscopySecondary and tertiary structure determination in solution rcsb.org, nih.gov

Biosynthetic Pathways and Genetic Regulation of Cycloviolacin O22 Production

Elucidation of Precursor Proteins and Post-Translational Modifications in Cycloviolacin O22 Biogenesis

This compound, like all cyclotides, originates from a genetically encoded precursor protein. ualberta.caacs.org These precursors are modular proteins that typically feature several distinct domains: an endoplasmic reticulum (ER) signal peptide that directs the protein into the secretory pathway, an N-terminal pro-peptide region, one or more cyclotide domains, and a C-terminal pro-peptide tail. acs.orgmdpi.com Transcriptome analysis of cyclotide-producing plants, such as Viola tricolor, has revealed that these precursor genes can be diverse, encoding one, two, or sometimes up to three separate cyclotide domains within a single polypeptide chain. ualberta.canih.gov

The transformation from the linear precursor to the mature, circular this compound is dependent on a series of critical post-translational modifications (PTMs). ualberta.cathermofisher.com The primary PTM events are:

Proteolytic Cleavage: The cyclotide domain is excised from the larger precursor protein. This process involves the removal of the N-terminal and C-terminal pro-peptides. pnas.org

Backbone Cyclization: A peptide bond is formed between the newly liberated N-terminus and C-terminus of the cyclotide domain, creating the characteristic circular backbone. acs.orgnih.gov This head-to-tail cyclization is a hallmark of cyclotides and is crucial for their stability. ualberta.ca

Disulfide Bond Formation: Concurrently with folding, three specific disulfide bonds are formed between the six conserved cysteine residues within the cyclotide sequence. This creates a cystine knot topology, a defining structural feature that confers exceptional stability to the molecule. acs.orgnih.gov

A crucial element for successful cyclization is the presence of a highly conserved asparagine (Asn) or, less commonly, an aspartic acid (Asp) residue at the C-terminus of the cyclotide domain within the precursor. nih.govuq.edu.au The sequence of this compound, Cyclo-(GLPICGETCVGGTCNTPGCTCSWPVCTRN), concludes with an Asn residue, consistent with this requirement. oup.com Research on Viola tricolor has identified the existence of an acyclic (linear) version of this compound. ualberta.canih.gov The presence of this linear form suggests that failures in the cyclization step can occur in planta, potentially due to mutations in the precursor's processing sites or inefficiencies in the enzymatic machinery. acs.orgnih.gov

Table 1: Key Features of Cyclotide Precursor Proteins
FeatureDescriptionReference
ER Signal PeptideDirects the precursor protein into the plant's secretory pathway. acs.orgmdpi.com
N-Terminal Pro-PeptideA region at the N-terminus that is cleaved during maturation. May contain recognition sites for processing enzymes. mdpi.com
Cyclotide Domain(s)The sequence that will become the mature cyclotide. Precursors can contain 1 to 3 domains. ualberta.canih.gov
C-Terminal Pro-PeptideA region at the C-terminus that is cleaved. It is essential for proper processing and cyclization. acs.orgnih.gov
Conserved Asn/AspA conserved Asparagine or Aspartic acid residue at the end of the cyclotide domain, critical for recognition by cyclizing enzymes. nih.govuq.edu.au

Identification of Enzymatic Machinery Involved in this compound Cyclization and Folding

The intricate post-translational modifications that create this compound are catalyzed by specific enzymes. The two primary classes of enzymes identified as crucial for cyclotide biosynthesis are asparaginyl endopeptidases (AEPs) and protein disulfide isomerases (PDIs). acs.orgresearchgate.net

Asparaginyl Endopeptidases (AEPs): These enzymes are central to cyclotide maturation, performing a dual role of proteolysis and ligation. nih.govacs.org AEPs recognize the conserved Asn (or Asp) residue at the C-terminus of the linear cyclotide domain, cleave the peptide bond C-terminal to this residue to release it from the precursor, and then catalyze the formation of a new peptide bond between the C-terminal Asn and the N-terminal glycine (B1666218) of the cyclotide domain. pnas.orgnih.gov This single, elegant enzymatic event accomplishes both excision and backbone cyclization. nih.gov Suppressing AEP activity in plants has been shown to reduce the production of cyclic cyclotides and lead to the accumulation of their linear precursors, confirming the indispensable role of AEPs in the cyclization process. nih.gov

Protein Disulfide Isomerases (PDIs): The formation of the correct cystine knot architecture, with its three interlocking disulfide bonds, is a thermodynamically complex folding process. This is facilitated by PDIs, which are chaperone proteins found in the endoplasmic reticulum. nih.govmdpi.com PDIs catalyze the correct pairing and isomerization of disulfide bonds, ensuring the native three-dimensional structure is achieved. nih.gov Studies on the cyclotide-producing plant Oldenlandia affinis identified a specific PDI that co-expresses with cyclotide precursors and dramatically enhances the efficiency of correct oxidative folding. nih.gov Proximity-labeling studies have further confirmed that cyclotide precursors interact with PDIs and other chaperones within the ER, highlighting the importance of this assisted folding machinery. uq.edu.au

Table 2: Key Enzymes in this compound Biosynthesis
Enzyme ClassSpecific Enzyme ExampleFunctionReference
Asparaginyl Endopeptidase (AEP)OaAEP1 (Oldenlandia affinis)Recognizes C-terminal Asn/Asp; catalyzes both precursor cleavage and head-to-tail backbone cyclization. acs.orgnih.govacs.org
Protein Disulfide Isomerase (PDI)OaPDI (Oldenlandia affinis)Catalyzes oxidative folding and formation of the correct three disulfide bonds, creating the stable cystine knot. acs.orgnih.govmdpi.com
Papain-like Cysteine ProteaseNot specifiedPotentially involved in N-terminal processing of the precursor protein before AEP action. uq.edu.au

Genetic Loci and Transcriptional Regulation Governing this compound Biosynthesis in Planta

The production of this compound is fundamentally governed by the expression of its corresponding precursor gene. The identification and characterization of these genetic loci have been significantly advanced by transcriptome mining. ualberta.ca By analyzing the transcribed genes in cyclotide-producing plants like Viola tricolor and Viola japonica, researchers can identify the full sequences of cyclotide precursor genes, providing insights into their structure, the number of cyclotide domains they encode, and the specific sequences of their processing sites. nih.govnih.gov

While the specific genetic locus for this compound has not been isolated and mapped in detail, the methods for its discovery are well-established. tandfonline.comtandfonline.com These in silico mining approaches are crucial for understanding the genetic diversity of cyclotides within a single plant species and across the plant kingdom. ualberta.catandfonline.com

The expression of cyclotide genes is not always constitutive and can be subject to transcriptional regulation. Studies have shown that cyclotide gene expression can be tissue-specific, and may also be influenced by a range of biotic (e.g., herbivore attack) and abiotic (e.g., salt stress) factors. ualberta.ca For instance, the expression of the related cyclotide, Cycloviolacin O2, was found to be inducible by sodium chloride in cell suspension cultures of Oldenlandia affinis, suggesting that the biosynthetic pathway can be upregulated in response to environmental stressors, likely as a defense mechanism. researchgate.netnih.gov This indicates a layer of transcriptional control that allows the plant to modulate the production of these defense-related peptides as needed.

Comparative Biosynthetic Analysis of this compound and Related Cyclotides

The general biosynthetic pathway for this compound—involving a precursor protein processed by AEPs and PDIs—is conserved among cyclotides found in the Violaceae (violet) and Rubiaceae (coffee) families. mdpi.com However, nature has evolved alternative routes to produce these cyclic peptides. A striking example comes from the Fabaceae (legume) family, where cyclotides have been discovered to originate from a precursor that is homologous to an albumin storage protein. pnas.org In this case, the cyclotide domain is embedded within an albumin gene, which is then processed to release the cyclic peptide. This represents a case of convergent evolution, where different gene families have been co-opted to produce structurally and functionally similar defense peptides. pnas.org

Another point of comparison lies in the genetic organization and resulting products. While some precursors encode a single cyclotide, others are polycistronic, encoding multiple, often different, cyclotides. nih.gov This allows for the generation of a diverse cocktail of defense peptides from a single gene transcript. Furthermore, the existence of isobaric cyclotides—peptides with the same mass but different amino acid sequences, such as this compound and Visu 1 from Viola sumatrana—underscores the genetic diversity that drives cyclotide evolution. uq.edu.au These closely related yet distinct peptides arise from separate genes and highlight how subtle sequence variations can be generated within a plant's cyclotide arsenal. uq.edu.au

Biological Activities of Cycloviolacin O22 in Pre Clinical Models

Cytotoxic and Anti-proliferative Effects of Cycloviolacin O22 in In Vitro Cancer Cell Lines

Cycloviolacin O2 has shown significant cytotoxic and anti-proliferative effects against a variety of human tumor cell lines. nih.gov This activity is often attributed to its ability to disrupt cell membranes, a mechanism that appears to be selective towards tumor cells. sb-peptide.com

Research has documented the cytotoxic effects of Cycloviolacin O2 against several cancer cell lines. researchgate.net For instance, it has demonstrated potent activity against the human lymphoma cell line U-937 GTB, causing cell membrane disintegration within minutes of exposure. sb-peptide.com In the MCF-7 breast cancer cell line and its doxorubicin-resistant subline, Cycloviolacin O2 exhibited cytotoxic effects and was shown to enhance the cellular internalization of doxorubicin, suggesting a potential role as a chemosensitizing agent. sb-peptide.comresearchgate.netnih.gov Studies have also reported its cytotoxicity against other cancer cell lines including CCRF-CEM (leukemia), NCI-H69 (small cell lung cancer), and HT29 (colon adenocarcinoma). nih.gov

Interestingly, Cycloviolacin O2 did not cause significant membrane disruption in primary human brain endothelial cells, suggesting a degree of specificity for highly proliferating tumor cells. researchgate.netnih.gov The cytotoxic activity is concentration-dependent, with IC50 values reported in the micromolar range for various cell lines. nih.govnih.gov The presence of a glutamic acid residue in its structure is considered a key contributor to its cytotoxic potency against U937 GTB cells. nih.gov

Table 1: In Vitro Cytotoxic Activity of Cycloviolacin O2 Against Various Cancer Cell Lines

Cell Line Cancer Type Observed Effect IC50 Value (µM) Reference(s)
U-937 GTB Human Lymphoma Membrane disruption, Cytotoxicity 0.75 sb-peptide.comnih.gov
MCF-7 Breast Cancer Cytotoxicity, Chemosensitization Not specified sb-peptide.comresearchgate.netnih.gov
MCF-7/ADR Doxorubicin-Resistant Breast Cancer Chemosensitization Not specified sb-peptide.comnih.gov
CCRF-CEM Leukemia Cytotoxicity 0.3 nih.gov
NCI-H69 Small Cell Lung Cancer Cytotoxicity 1.2 nih.gov
HT29 Colon Adenocarcinoma Cytotoxicity 5.3 nih.gov

Antimicrobial Efficacy of this compound against Pathogenic Microorganisms (in vitro)

Cycloviolacin O2 has demonstrated potent bactericidal activity, particularly against Gram-negative bacteria. researchgate.netnih.gov Its efficacy has been evaluated against a range of pathogenic microorganisms in vitro.

Studies have shown that Cycloviolacin O2 efficiently inhibits the growth of Salmonella enterica serovar Typhimurium and Escherichia coli. researchgate.netnih.gov Time-kill assays have further revealed its bactericidal action against other Gram-negative species, including Klebsiella pneumoniae and Pseudomonas aeruginosa. sb-peptide.comresearchgate.netnih.gov In contrast, its activity against the Gram-positive bacterium Staphylococcus aureus is reported to be less potent. researchgate.netnih.gov

The antimicrobial activity of Cycloviolacin O2 is linked to its charged amino acid residues. Chemical modification of the charged glutamic acid and lysine (B10760008) residues resulted in a significant loss of activity against Salmonella, indicating their crucial role in its antibacterial mechanism. researchgate.netnih.gov

Table 2: In Vitro Antimicrobial Activity of Cycloviolacin O2

Microorganism Gram Stain Activity MIC (µM) Reference(s)
***Salmonella enterica* serovar Typhimurium** Gram-negative Potent bactericidal activity Not specified researchgate.netnih.gov
Escherichia coli Gram-negative Potent bactericidal activity 2.2 sb-peptide.comresearchgate.netnih.gov
Klebsiella pneumoniae Gram-negative Bactericidal activity Not specified sb-peptide.comresearchgate.netnih.gov
Pseudomonas aeruginosa Gram-negative Bactericidal activity Not specified sb-peptide.comresearchgate.netnih.gov
Staphylococcus aureus Gram-positive Low activity Not specified researchgate.netnih.gov

Immunomodulatory Properties of this compound in Cellular Systems

While direct studies on the immunomodulatory properties of this compound are limited, the broader class of cyclotides has been noted for such activities. Some studies suggest that cyclotides can influence immune responses. For instance, Kalata S, another cyclotide, is known to exhibit immunomodulatory properties. biorxiv.org Research on other compounds has shown that macrophage phagocytosis is a key aspect of the immune response, and agents that can modulate this process are of significant interest. elifesciences.orgelifesciences.orgnih.govnih.gov For example, studies with certain probiotics have demonstrated enhanced macrophage phagocytosis in mouse models. foodandnutritionresearch.net Although specific data for this compound is scarce, its ability to interact with cell membranes could potentially influence immune cell functions.

Anthelmintic and Insecticidal Activities of this compound

Cycloviolacin O2 has demonstrated significant anthelmintic activity against important gastrointestinal nematode parasites of livestock, such as Haemonchus contortus and Trichostrongylus colubriformis. acs.orgnih.gov In larval development assays, Cycloviolacin O2 showed up to an 18-fold greater potency than the prototypic cyclotide, kalata B1. nih.govacs.org This potent activity is correlated with the net charge of the peptide. acs.org Chemical modification studies have revealed that both the single glutamic acid residue and the lysine residues are essential for its full anthelmintic effect. nih.govacs.org

In addition to its anthelmintic properties, this compound has been reported to possess insecticidal activity. rsc.org The insecticidal action of cyclotides is generally attributed to their ability to disrupt the cell membranes in the digestive tract of insects. acs.orgmdpi.com

Explorations of this compound's Activity in Non-human In Vivo Models

The in vivo activity of Cycloviolacin O2 has been investigated in mouse models, primarily for its antitumor and antimicrobial effects. In a mouse infection model, Cycloviolacin O2 showed activity against Staphylococcus aureus. nih.gov However, another study evaluating its antitumor activity in vivo using hollow fiber and xenograft models did not detect significant antitumor effects at tolerable doses, despite its potent in vitro cytotoxicity. nih.gov The study highlighted a narrow therapeutic window, with a maximum tolerated single intravenous dose of 1.5 mg/kg and lethality observed at 2 mg/kg. nih.gov

In the context of HIV-1 infection, pre-clinical testing of Cycloviolacin O2 in animal models has been suggested as a viable next step based on in vitro findings. mdpi.com It has been noted that a dose of less than 2 mg/kg administered intravenously in a mouse model was considered safe, without significant toxicity. mdpi.com

Antiviral Properties of this compound (e.g., against HIV-1)

Cycloviolacin O2 has been identified as having anti-HIV-1 activity. researchgate.netnih.gov Its mechanism of action is believed to involve the disruption of the viral membrane and the membranes of HIV-1 infected cells. mdpi.comresearchgate.net This membrane-active property can lead to the formation of pores in infected cells, enhancing the uptake and efficacy of antiretroviral drugs like nelfinavir (B1663628) and saquinavir. mdpi.comnih.govfrontiersin.org

Studies have shown that Cycloviolacin O2 can decrease the production of the HIV-1 p24 antigen and disrupt the integrity of viral particles. mdpi.comresearchgate.net It has been demonstrated to kill productively infected monocytic cells and disrupt the plasma membranes of both latently and productively infected cells at sub-toxic concentrations. nih.gov this compound, along with other cyclotides, was identified in antiviral fractions from Viola tricolor extracts that inhibited HIV-1 infection. nih.govresearchgate.net

Mechanisms of Action of Cycloviolacin O22

Molecular Targets and Signaling Pathways Modulated by Cycloviolacin O22

The primary mode of action for many cyclotides is direct membrane disruption rather than interaction with specific intracellular signaling pathways. acs.orgdiva-portal.org However, the cyclotide scaffold is seen as a promising framework for drug design, where engineered versions can be created to target specific intracellular proteins. acs.org

A notable example is the engineering of the cyclotide MCoTI-I to antagonize the oncoproteins Hdm2 and HdmX. google.com These oncoproteins are negative regulators of the p53 tumor suppressor protein. google.com By grafting a p53-mimicking peptide sequence onto the cyclotide framework, a molecule was created that could bind to Hdm2 and HdmX with high affinity. google.com This binding prevents the degradation of p53, thereby activating the p53 tumor suppressor pathway and leading to the death of cancer cells. google.com While this demonstrates the potential of the cyclotide scaffold, there is currently no direct evidence to suggest that the native this compound modulates the p53 pathway.

Interactions of this compound with Cellular Membranes and Subcellular Components

The hallmark of cyclotide bioactivity is the interaction with and disruption of cellular membranes. core.ac.uknih.gov This interaction is not random but is dictated by the lipid composition of the target membrane. core.ac.uk

Membrane Permeabilization and Lipid Selectivity: Cyclotides, as a class, are known to selectively target and bind to membranes containing phosphatidylethanolamine (B1630911) (PE) lipids. frontiersin.orgnih.govfrontiersin.org This interaction with PE headgroups is a conserved feature across a broad range of cyclotides and is considered a crucial first step in their mechanism. nih.govmdpi.com Following binding, they insert into the lipid bilayer, leading to membrane permeabilization and disruption. frontiersin.orgnih.gov

The potent cytotoxic cyclotide Cycloviolacin O2 (cyO2), which is structurally similar to this compound, has been shown to cause rapid, concentration-dependent leakage of contents from both live cells and artificial liposomes. core.ac.uknih.gov Studies on human lymphoma cells showed that cyO2 could cause the disintegration of cell membranes within minutes. nih.gov This membrane-lytic ability is the primary cause of its cytotoxic effects. core.ac.uknih.gov Given that this compound belongs to the same family and was found in fractions with demonstrated bioactivity, it is presumed to act via a similar membrane-disrupting mechanism. frontiersin.orgcpu-bioinfor.org

A conserved glutamic acid residue, a key feature in the cyclotide family, plays a crucial structural role by stabilizing the peptide's three-dimensional shape through a network of hydrogen bonds. rcsb.orgnih.govdiva-portal.org This structural stability is believed to be essential for efficient peptide aggregation within the membrane, which facilitates disruption, rather than for interacting with a specific membrane receptor. rcsb.orgnih.govdiva-portal.org

Induction of Programmed Cell Death Pathways by this compound

The profound disruption of the cell membrane caused by cyclotides is a key driver of cell death. For the closely studied Cycloviolacin O2, the damage inflicted on cancer cells is so rapid and severe that it can be morphologically distinguished as necrosis. nih.gov Necrosis is a form of cell death characterized by the loss of membrane integrity, swelling of the cell, and release of intracellular contents, which contrasts with the more controlled process of apoptosis. The membrane-disrupting action of cyclotides like cyO2 directly leads to this necrotic cell death pathway. nih.govnih.gov While specific studies on this compound are pending, its presumed ability to permeabilize membranes suggests it would also induce cytotoxicity leading to necrosis. nih.gov

Inhibition of Enzymatic Activities by this compound

Cyclotides have been shown to possess a range of inhibitory activities against various enzymes and biological processes. nih.gov Of particular note is their activity against the Human Immunodeficiency Virus (HIV).

Synergism with HIV Protease Inhibitors: Fractions of Viola tricolor extract containing a mixture of cyclotides, including Cycloviolacin O12/O22, have been shown to inhibit HIV-1 infection. frontiersin.org The mechanism for this antiviral activity is linked to the membrane-disrupting properties of these peptides. The closely related Cycloviolacin O2 has been demonstrated to potentiate the effects of established HIV protease inhibitors, such as nelfinavir (B1663628) and saquinavir. frontiersin.orgnih.govnih.gov CyO2 is thought to form pores in the membranes of both HIV-infected cells and the viral envelope itself. frontiersin.orgnih.gov This membrane disruption enhances the uptake or effectiveness of the co-administered protease inhibitors, leading to a synergistic anti-HIV effect. frontiersin.orgnih.gov This suggests that this compound may contribute to the anti-HIV activity of plant extracts by augmenting the action of other antiviral agents through membrane permeabilization. frontiersin.orgnih.gov

Beyond antiviral activity, other cyclotides have been found to inhibit serine proteases like trypsin, chymotrypsin, and prolyl oligopeptidase, highlighting the diverse enzymatic inhibitory potential within this peptide family. acs.org

Receptor-Ligand Interactions and Downstream Cascades Initiated by this compound

For native cyclotides like this compound, the primary mechanism of action involves direct physical interaction with the lipid bilayer rather than binding to a specific protein receptor to initiate a downstream signaling cascade. acs.orgdiva-portal.org The broad cytotoxicity of many cyclotides is consistent with a generalized membrane disruption model. acs.org The lack of chiral selectivity in their activity further supports a mode of action based on membrane interaction, as a specific receptor-ligand interaction would typically be stereospecific. acs.org

However, the stable structure of the cyclotide scaffold makes it an ideal candidate for protein engineering. acs.org Scientists have successfully "grafted" new peptide sequences into the cyclotide framework to create novel molecules that can act as receptor antagonists. acs.org For example, engineered cyclotides have been designed to target and block the function of specific G protein-coupled receptors like the chemokine receptor CXCR4, which is also a co-receptor for HIV-1 entry. acs.org These engineered molecules function through specific receptor-ligand interactions, but this is a function bestowed by targeted design and is not characteristic of the native cyclotide itself. acs.orgacs.org

Data Tables

Table 1: Summary of Mechanistic Actions of this compound and Related Cyclotides

Mechanism of ActionSpecific Target/ProcessKey Findings & ExamplesSupporting Citations
Molecular Targeting p53 Tumor Suppressor PathwayEngineered cyclotides (MCoTI-I) can be designed to activate the p53 pathway by inhibiting its negative regulators, Hdm2/HdmX. This is not a known function of native this compound. acs.orggoogle.com
Membrane Interaction Phosphatidylethanolamine (PE) LipidsCyclotides selectively bind to membranes containing PE lipids, which is a critical step for their activity. frontiersin.orgnih.govfrontiersin.orgmdpi.com
Membrane Interaction Membrane PermeabilizationCycloviolacin O2 causes rapid, concentration-dependent disruption of cell membranes, leading to leakage of cellular contents. core.ac.uknih.govnih.gov
Cell Death Induction NecrosisThe intense membrane damage caused by Cycloviolacin O2 leads to a necrotic form of cell death. nih.govnih.gov
Enzyme Inhibition HIV-1 Protease SynergismCycloviolacin O2 enhances the efficacy of HIV protease inhibitors (nelfinavir, saquinavir) by forming pores in viral and cellular membranes. Fractions with this compound show anti-HIV activity. frontiersin.orgnih.govnih.gov
Receptor Interaction General MechanismNative cyclotides primarily act on membranes without specific receptor binding. rcsb.orgacs.orgdiva-portal.org
Receptor Interaction Engineered AntagonismThe cyclotide scaffold can be engineered to create specific receptor antagonists (e.g., for CXCR4). acs.orgacs.org

Structure Activity Relationship Sar Studies of Cycloviolacin O22

Impact of Amino Acid Substitutions and Residue Modifications on Cycloviolacin O22 Bioactivity (e.g., charged Glu, Lys, Arg residues)

There is no specific research available that details the impact of amino acid substitutions or modifications of charged residues on the bioactivity of this compound.

For the broader class of cyclotides, the presence and position of charged amino acid residues, such as glutamic acid (Glu), lysine (B10760008) (Lys), and arginine (Arg), are known to be critical for their biological functions. Studies on other cyclotides have shown that modifying these residues can significantly alter activities like membrane disruption, and antibacterial and cytotoxic effects. The conserved glutamic acid residue, in particular, has been identified as crucial for the structural integrity and function of many cyclotides. plazi.org However, without experimental data on this compound or its analogs, the specific contribution of its single glutamic acid residue (at position 5) and single arginine residue (at position 29) to its bioactivity remains undetermined.

Influence of Backbone Cyclization and Disulfide Bonds on this compound Conformation and Function

Specific studies examining the influence of the cyclic backbone and disulfide bonds on the conformation and function of this compound have not been found.

It is a defining characteristic of all cyclotides that they possess a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds (the cyclic cystine knot or CCK motif). nih.gov This unique topology confers exceptional stability against thermal, chemical, and enzymatic degradation. uq.edu.au The disulfide bonds are essential for maintaining the rigid three-dimensional structure, which is, in turn, necessary for bioactivity. It is presumed that the disulfide bonds in this compound (predicted between Cys5-Cys19, Cys9-Cys21, and Cys14-Cys26) and its cyclic nature are fundamental to its stability and function, consistent with the entire cyclotide family. cpu-bioinfor.org Procedures to confirm the presence of three disulfide bonds and the cyclic backbone, such as reduction/alkylation and enzymatic linearization, have been applied to extracts containing this compound, confirming it possesses this characteristic structure. plazi.orguq.edu.au

Rational Design and Synthesis of this compound Analogs for SAR Probing

There are no published studies on the rational design or synthesis of this compound analogs for the purpose of probing its structure-activity relationships.

The chemical synthesis of cyclotides is a well-established field that allows for the creation of analogs with specific amino acid substitutions, deletions, or insertions. This process is instrumental for detailed SAR studies. While methods for synthesizing various cyclotides are documented, and these general techniques would be applicable, their specific application to create a library of this compound analogs has not been reported. Such studies would be necessary to systematically explore the role of individual amino acids in its function.

Computational Modeling and Molecular Dynamics Simulations for this compound SAR

While this compound has been included in computational screening libraries, no dedicated computational modeling or molecular dynamics (MD) simulations have been published to specifically investigate its structure-activity relationship.

Computational methods are powerful tools for understanding how a peptide interacts with its targets, such as cell membranes or specific proteins. MD simulations can reveal the dynamics of these interactions at an atomic level. For instance, this compound was part of a library of plant-derived peptides screened in silico against the SARS-CoV-2 spike protein. researchgate.netnih.gov However, these high-throughput docking studies aim to identify potential lead compounds from a large set rather than performing a detailed SAR analysis of a single peptide. Dedicated MD simulations to probe how modifications to this compound's structure would affect its stability, conformation, and binding affinity have not been reported.

Chemical Synthesis and Derivatization of Cycloviolacin O22 and Its Analogs

Total Chemical Synthesis Strategies for Cycloviolacin O22 (e.g., Fmoc-SPPS, native chemical ligation, microwave assistance)

The total chemical synthesis of cyclotides like this compound is a multi-step process that involves the assembly of the linear peptide precursor, backbone cyclization, and oxidative folding to form the native three-dimensional structure. mdpi.com Key strategies have been developed to overcome the challenges associated with producing these complex molecules.

Fmoc-SPPS (Fluorenylmethyloxycarbonyl solid-phase peptide synthesis): The linear peptide chain of this compound is typically assembled using Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS). diva-portal.orgnih.gov This method is preferred for its milder deprotection conditions compared to Boc chemistry, which is crucial for preserving sensitive amino acids and modifications. nih.gov However, Fmoc-SPPS is not without challenges, such as aspartimide formation, which can lead to the creation of undesired by-products. nih.gov The synthesis is generally carried out on a resin, such as 2-chlorotrityl resin, which allows for the cleavage of the peptide while keeping side-chain protecting groups intact, a prerequisite for subsequent cyclization steps. researchgate.netuci.edu

Native Chemical Ligation (NCL): Native Chemical Ligation (NCL) is a cornerstone technique for the cyclization of the peptide backbone. nih.gov This method involves the chemoselective reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. wikipedia.orgnih.gov For intramolecular cyclization of a single peptide chain, the linear precursor is synthesized with an N-terminal cysteine and a C-terminal thioester. sb-peptide.comnih.gov The reaction proceeds through a transthioesterification step, followed by a spontaneous and irreversible S-to-N acyl shift, which results in the formation of a native peptide bond at the ligation site. wikipedia.org This technique has been instrumental in the synthesis of various cyclotides, including this compound, due to its high efficiency and the ability to work with unprotected peptide segments in aqueous solutions. diva-portal.orgnih.govnih.gov

Microwave Assistance: To improve the efficiency and speed of the synthesis process, microwave-assisted Fmoc-SPPS has been successfully implemented. diva-portal.orgnih.gov Microwave irradiation significantly reduces the time required for the assembly of the peptide chain, often allowing for the completion of a ~30 amino acid sequence in an overnight reaction. nih.gov This rapid synthesis produces peptides in high yield and purity. nih.govcore.ac.uk Furthermore, microwave heating has been adapted for protocols that combine in situ thioesterification and NCL, streamlining the path to the cyclized product. core.ac.uknih.gov A "one-pot" reaction that promotes both cyclization and oxidative folding has also been developed, further enhancing the efficiency of cyclotide synthesis. diva-portal.org

Synthesis StrategyDescriptionAdvantagesKey Findings & Citations
Fmoc-SPPS Stepwise addition of Fmoc-protected amino acids on a solid support to build the linear peptide chain. nih.govMilder deprotection conditions, suitable for complex peptides. nih.govThe linear chain of Cycloviolacin O2 was assembled using Fmoc-SPPS on a 2-chlorotrityl resin. diva-portal.orgnih.govresearchgate.net
Native Chemical Ligation (NCL) Covalent condensation of unprotected peptide segments, one with a C-terminal thioester and the other with an N-terminal Cys, to form a native peptide bond. wikipedia.orgnih.govHighly efficient and chemoselective; allows for intramolecular cyclization to form the circular backbone. nih.govwikipedia.orgUsed for the head-to-tail cyclization of the Cycloviolacin O2 linear precursor. diva-portal.orgdiva-portal.orgnih.gov
Microwave Assistance Application of microwave radiation to accelerate the coupling reactions during SPPS and subsequent ligation steps. nih.govnih.govDrastically reduces synthesis time, improves yield and purity. nih.govcore.ac.ukThe first method for microwave-assisted Fmoc-SPPS of cyclotides, including Cycloviolacin O2, was developed, combining peptide assembly, cyclization, and folding. diva-portal.org

Semisynthetic Approaches to this compound Modifications and Functionalization

Semisynthesis, which starts with a naturally isolated or recombinantly produced compound followed by chemical modifications, is a powerful strategy to create analogs of this compound. rroij.com This approach allows for the investigation of structure-activity relationships by selectively altering specific amino acid residues.

A key focus of semisynthetic modification has been the charged residues on the surface of this compound, as they are crucial for its biological activities. nih.gov Studies involving the chemical masking of the charged glutamic acid (Glu) and lysine (B10760008) (Lys) residues in Cycloviolacin O2 resulted in a nearly complete loss of its antibacterial activity against Gram-negative bacteria. sb-peptide.comnih.govresearchgate.net Masking the arginine (Arg) residue led to a less significant reduction in activity. nih.govresearchgate.net

These findings highlight that the charged residues are essential for the optimal function of the peptide. nih.gov The conserved glutamic acid, in particular, plays a critical structural role by coordinating a network of hydrogen bonds that stabilize the molecule. diva-portal.org The chemical modification (methylation) of this Glu residue disrupts this interaction, leading to an inactive analog, suggesting its importance is in maintaining the structural integrity required for membrane interaction rather than direct binding to a receptor. diva-portal.org

Modification TargetMethodEffect on ActivityRationale/ConclusionCitations
Charged Glu & Lys Residues Chemical MaskingNear total loss of antibacterial activity against Salmonella.Charged residues are required for optimal antibacterial function and membrane interaction. sb-peptide.comnih.govresearchgate.net
Charged Arg Residue Chemical MaskingLess pronounced reduction in antibacterial activity.The arginine residue contributes to, but is less critical than Glu and Lys for, the peptide's activity. nih.govresearchgate.net
Conserved Glu Residue MethylationInactivation of the peptide.The Glu residue has a key structural role in stabilizing the molecule's three-dimensional fold. diva-portal.org

Development of Novel this compound Scaffolds for Bioactive Molecules and Drug Design

The exceptional stability and structural plasticity of the cyclotide framework make this compound an ideal scaffold for drug design and the development of novel bioactive molecules. sb-peptide.combiosynth.comnih.gov Its cyclic cystine knot motif can tolerate significant sequence variations and the grafting of bioactive epitopes without compromising its structural integrity. nih.govnih.govfrontiersin.org

This compound itself exhibits a range of potent biological activities, including antitumor, membrane-disrupting, and bactericidal effects, particularly against Gram-negative bacteria. sb-peptide.comnih.gov These intrinsic properties, combined with its stability, make it a promising candidate for further development. sb-peptide.comnih.gov The ability of some cyclotides to cross cell membranes further enhances their potential as drug delivery vehicles or as therapeutics targeting intracellular protein-protein interactions. nih.govmdpi.com

Molecular grafting is a key strategy where a known bioactive peptide sequence is inserted into one of the backbone loops of the cyclotide scaffold. rsc.orgnih.gov This approach can confer new biological activities to the cyclotide or enhance the stability of the grafted epitope. nih.gov For example, this technique has been used to develop novel G protein-coupled receptor (GPCR) ligands and antagonists for the vascular endothelial growth factor A (VEGF-A), a target in cancer therapy. rsc.orgnih.gov The this compound scaffold, with its inherent cytotoxic and antimicrobial properties, provides a robust and versatile platform for creating a new generation of peptide-based therapeutics. sb-peptide.commdpi.comresearchgate.net

Scaffold ApplicationApproachTarget/GoalOutcome/PotentialCitations
Antimicrobial Agent Direct use of native peptideGram-negative bacteria (e.g., E. coli, Salmonella)Potent bactericidal activity; provides a promising scaffold for developing new antibiotics. sb-peptide.comnih.govmdpi.comnih.gov
Anticancer Agent Direct use of native peptideTumor cellsExhibits cytotoxic effects through membrane disruption and permeabilization. sb-peptide.combiosynth.com
Drug Delivery/Design Molecular GraftingVarious, e.g., GPCRs, VEGF-AThe stable scaffold can be engineered to carry and stabilize bioactive peptide sequences, creating novel therapeutics. rsc.orgnih.govnih.gov
Bioactive Ligands Epitope Grafting / Molecular EvolutionProtein-protein interactionsThe scaffold's tolerance to sequence changes allows for the generation of libraries to screen for high-affinity binders. rsc.orgmdpi.com

Challenges and Advancements in Oxidative Folding of this compound

A significant bottleneck in the chemical synthesis of bracelet cyclotides like this compound is the oxidative folding step, where the three disulfide bonds must form with the correct connectivity to create the native cystine knot. diva-portal.orgnih.gov The in-vitro folding of bracelet cyclotides is notoriously challenging and often results in very low yields of the correctly folded product, trapping the peptide in non-native disulfide isomers. uq.edu.aumdpi.com

Challenges: The oxidative folding pathway of bracelet cyclotides is complex. Studies have shown that during the folding of Cycloviolacin O2, fully oxidized intermediates with incorrect disulfide bonds predominate and only slowly convert to the native structure. diva-portal.orgnih.govuq.edu.au This is in contrast to Möbius cyclotides, which tend to fold more efficiently under a wider range of conditions. nih.gov The specific residues within the intercysteine loops, particularly in loops 2 and 6, have been identified as key influencers of the folding pathway. nih.gov The analytical challenge of monitoring the folding process in real-time further complicates the optimization of folding conditions. uq.edu.au

Advancements: Significant progress has been made in overcoming these folding challenges. One major breakthrough was the discovery that single point mutations can dramatically improve folding yields. mdpi.com For instance, mutating a conserved isoleucine residue in loop 2 of bracelet cyclotides to a leucine (B10760876) or glycine (B1666218) resulted in substantial increases in the in-vitro folding yield without compromising the peptide's biological activity. mdpi.com The smaller and more flexible glycine and leucine residues are thought to better accommodate the required conformational changes during folding. mdpi.com

Another strategy involves optimizing the folding conditions, such as the use of organic co-solvents like isopropanol (B130326) and redox buffers containing glutathione. uq.edu.auuq.edu.au Furthermore, inserting a β-turn-inducing motif (D-Pro-Gly) into loop 5 has been shown to improve the folding of cyclotides from all sub-classes, including a bracelet cyclotide, suggesting this could be a general method to enhance folding efficiency. uq.edu.au These advancements are crucial for making the synthesis of this compound and other bracelet cyclotides more efficient and cost-effective for research and therapeutic applications. mdpi.com

AspectChallengeAdvancement/SolutionKey Findings & Citations
Folding Yield Very low in-vitro folding yields for bracelet cyclotides due to trapping in misfolded states.A single point mutation (e.g., I11L or I11G) in loop 2 significantly increases folding yields.The [I11G] and [I11L] mutants of bracelet cyclotides showed much higher folding yields while retaining biological activity.
Folding Pathway Formation of predominant, stable, non-native disulfide isomers that slowly convert to the native form.Introduction of a β-turn mimic (D-Pro-Gly) in loop 5 promotes conformational folding.Grafting a D-Pro-Gly motif into loop 5 of Cycloviolacin O2 improved its folding under aqueous conditions.
Folding Conditions Difficulty in identifying optimal redox and solvent conditions for efficient folding.Systematic screening of folding buffers, including the use of organic co-solvents (isopropanol) and redox agents (glutathione).The first direct oxidative folding of Cycloviolacin O2 was achieved in a single-step reaction, overcoming previous difficulties.
Structural Determinants Specific residues in intercysteine loops hinder efficient folding.Identifying and modifying key residues (e.g., in loop 2) that govern the folding pathway.Residues in loops 2 and 6 were found to be critical determinants of folding efficiency in cyclotides.

Analytical Methodologies for Cycloviolacin O22 Research

Advanced Chromatographic Techniques for Cycloviolacin O22 Quantification and Purification

High-Performance Liquid Chromatography (HPLC) and particularly Reversed-Phase HPLC (RP-HPLC) are indispensable tools for the separation and purification of this compound from plant extracts. contractlaboratory.combohrium.com These high-resolution techniques are routinely employed to isolate individual cyclotides from complex mixtures containing numerous other peptides and secondary metabolites. contractlaboratory.comnih.gov

The purification process typically involves initial extraction from plant material, often from species of the Violaceae family like Viola odorata or Viola tricolor, followed by solid-phase extraction (SPE) to enrich the cyclotide-containing fraction. contractlaboratory.comuq.edu.aufrontiersin.org This enriched extract is then subjected to one or more rounds of RP-HPLC. The separation is based on the differential partitioning of the peptides between a nonpolar stationary phase (commonly C18-modified silica) and a polar mobile phase. nih.govfrontiersin.org A gradient of increasing organic solvent (like acetonitrile) in an aqueous solution, usually containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the cyclotides. frontiersin.orgualberta.ca

For instance, in the analysis of extracts from Viola tricolor, fractions containing Cycloviolacin O12/O22 were successfully isolated using preparative and semi-preparative RP-HPLC. frontiersin.orgfrontiersin.org The elution of peptides is monitored by UV absorbance, typically at wavelengths of 214 nm and 280 nm. frontiersin.org The purity of the isolated this compound is then confirmed by analytical RP-HPLC, which should ideally show a single, sharp peak. nih.gov Due to the potential for co-elution with other isobaric or structurally similar cyclotides, multiple chromatographic steps or different column selectivities may be necessary to achieve high purity. nih.govuq.edu.au

Table 1: Representative RP-HPLC Parameters for Cyclotide Purification

ParameterDescriptionSource
Column Kromasil C18 (Preparative: 250 x 21.2 mm, 10 µm; Semi-preparative: 250 x 10 mm, 5 µm; Analytical: 250 x 4.6 mm, 5 µm) nih.govfrontiersin.org
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in deionized water frontiersin.orgualberta.ca
Mobile Phase B 90% acetonitrile (B52724) / 10% deionized water / 0.08-0.1% TFA frontiersin.orgacs.org
Flow Rate Analytical: 1 mL/min; Semi-preparative: 3 mL/min; Preparative: 8 mL/min frontiersin.org
Gradient Linear gradient of increasing Mobile Phase B (e.g., 5% to 65% over a set time) frontiersin.org
Detection UV absorbance at 214 nm, 254 nm, and 280 nm frontiersin.org

Mass Spectrometry-Based Approaches for this compound Identification and Metabolite Profiling

Mass spectrometry (MS) is a cornerstone technique for the identification and characterization of this compound. contractlaboratory.com It provides precise molecular weight information and is used to sequence the peptide backbone.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used for the initial screening of plant extracts and purified HPLC fractions. frontiersin.orgnih.gov It allows for the rapid detection of masses in the typical cyclotide range (2800–4000 Da). nih.govnih.gov A key diagnostic feature for identifying cyclotides like this compound is the characteristic mass shift observed after chemical modification. Reduction and alkylation of the six cysteine residues result in a predictable mass increase of 348 Da (58 Da for each of the six cysteines), confirming the presence of three disulfide bonds. uq.edu.aufrontiersin.orgresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful combination that couples the separation power of HPLC with the analytical capabilities of tandem mass spectrometry. This is the primary method for confirming the identity of known cyclotides and for sequencing novel ones. mdpi.com In a typical workflow, the purified peptide is subjected to reduction and alkylation to break the disulfide bonds and linearize the backbone. nih.gov The linearized peptide is then enzymatically digested using proteases like trypsin or endoproteinase Glu-C. uq.edu.aunih.gov The resulting peptide fragments are separated by LC and analyzed by MS/MS.

De novo sequencing of the MS/MS fragment data (b- and y-ions) allows for the reconstruction of the amino acid sequence. mdpi.comacs.org This peptidomic approach has been successfully used to identify this compound in various plant species, including Viola philippica and Viola tricolor. nih.govmdpi.com For example, a study on V. philippica confidently identified this compound based on the many b- and y-ions observed in its MS/MS spectrum. mdpi.com Similarly, proteomic analysis of V. tricolor extracts confirmed the presence of this compound among 82 other cyclotides. acs.orgnih.gov

Table 2: Key Mass Spectrometry Techniques and Findings for this compound

TechniqueApplicationKey FindingsSource
MALDI-TOF MS Rapid screening of extracts; Molecular weight confirmationDetection of masses in the 2800-4000 Da range; Confirms presence of 3 disulfide bonds via mass shift (+348 Da) after reduction/alkylation. frontiersin.orgresearchgate.net
LC-MS/MS Identification and sequencingProvides fragmentation data (b- and y-ions) for sequence confirmation. Confident identification of this compound in Viola philippica. mdpi.com
de novo Sequencing Elucidation of primary structureReconstruction of the amino acid sequence from MS/MS data without a database. Used to sequence novel cyclotides and confirm known ones. mdpi.comacs.org
Proteomics Metabolite profiling in complex mixturesIdentified this compound as part of the complex cyclotide profile in Viola tricolor. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation and Dynamics

While mass spectrometry is excellent for determining the primary structure (amino acid sequence), Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique for elucidating the three-dimensional structure of cyclotides like this compound. contractlaboratory.combohrium.com NMR provides detailed information about the peptide's folding, the connectivity of its three disulfide bonds, and its conformational dynamics in solution. contractlaboratory.com

To perform NMR analysis, a highly purified and concentrated sample of the cyclotide is required. contractlaboratory.com A series of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are conducted to assign the proton resonances and to measure through-bond and through-space correlations between atoms. The NOE data, which provides distance constraints between protons that are close in space, is crucial for calculating the 3D structure.

This detailed structural information is what defines the cyclic cystine knot (CCK) motif, which is responsible for the exceptional stability of cyclotides. contractlaboratory.com Although specific NMR studies detailing the complete structural elucidation of this compound are not as frequently cited as MS-based studies, the methodology is well-established for the cyclotide class. For instance, the structure of the closely related cyclotide Kalata B1 was solved using high-resolution NMR to precisely map its disulfide bonds. contractlaboratory.com Such analyses are critical for understanding the structure-function relationships of this compound.

Immunoassays and Biosensor Development for this compound Detection

The development of immunoassays (like ELISA) and biosensors for the specific detection of this compound is an area with limited published research. While these techniques offer high sensitivity and specificity for many biomolecules, their application directly to this compound has not been extensively documented in scientific literature.

In principle, the development of an immunoassay would involve producing antibodies that can specifically recognize and bind to this compound. This could be challenging due to the peptide's small size and compact, stable structure, which may make it a poor immunogen. However, it could potentially be achieved by conjugating the cyclotide to a larger carrier protein.

Similarly, biosensor development would require a recognition element, such as an antibody or a specific aptamer, immobilized on a transducer surface. Binding of this compound would then generate a measurable signal (e.g., optical, electrical, or mass-based). While machine learning models are being developed to predict cyclotide-like sequences and screen for bioactivity, the creation of physical biosensors for specific cyclotides like this compound remains a prospective area of research rather than a routine analytical method. contractlaboratory.com

Future Directions and Research Perspectives on Cycloviolacin O22

Emerging Research Areas and Unexplored Biological Activities of Cycloviolacin O22

This compound belongs to the bracelet subfamily of cyclotides, a class of plant-derived peptides known for their exceptional stability and diverse biological activities. frontiersin.orgacs.org While research has illuminated some of its properties, significant areas remain unexplored, presenting fertile ground for future investigation. A primary emerging area is the comprehensive characterization of its antimicrobial spectrum. The related and well-studied cyclotide, cycloviolacin O2, has demonstrated potent bactericidal activity, particularly against Gram-negative bacteria such as Salmonella enterica, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. sb-peptide.comdiva-portal.org However, its activity against Gram-positive bacteria like Staphylococcus aureus is reportedly lower. sb-peptide.comxiahepublishing.com The specific activity of this compound against clinically relevant Gram-positive pathogens, such as Streptococcus pneumoniae, has not been detailed in current literature, marking a critical gap and a promising avenue for research.

Another significant emerging application is in antiviral research. Studies have identified peptide fractions from Viola tricolor containing a mixture of cyclotides, including cycloviolacin O12/O22, that exhibit dose-dependent inhibitory activity against HIV-1. frontiersin.org This finding suggests that this compound could contribute to this anti-HIV effect and warrants further investigation to isolate its specific contribution and mechanism of action. frontiersin.org The potential for cyclotides to act synergistically or as chemosensitizing agents further broadens the scope of future studies. frontiersin.orgnih.gov

Challenges and Opportunities in this compound Production and Research

The advancement of research and potential commercial application of this compound faces several challenges, primarily related to its production.

Challenges:

Natural Yield Variability: The expression of cyclotides in their native plants, such as those in the Viola genus, is often inconsistent. researchgate.net Production levels can vary significantly based on the specific plant tissue, geographical location, and seasonal changes, which complicates efforts to obtain a reliable and scalable supply from natural sources. researchgate.net

Limitations of Chemical Synthesis: While chemical synthesis is a route for producing peptides, it presents difficulties for complex molecules like cyclotides. The intricate, knotted structure of this compound makes total chemical synthesis and subsequent folding inefficient, often resulting in limited yields. researchgate.netnih.govdiva-portal.org

Recombinant Production Hurdles: Production via recombinant microorganisms has also provided limited success for cyclotides due to their complex post-translational modifications and cyclization requirements. researchgate.net

Opportunities:

Sustainable Production via Somatic Embryos: A significant opportunity lies in plant in vitro systems. Research has shown that somatic embryos of Viola odorata can serve as a sustainable and alternative source for root-specific cyclotides, including this compound. researchgate.netplazi.org This method allows for the production of the compound without the need to harvest and uproot the entire plant, preserving the natural resource. researchgate.netplazi.org

Plant Cell Culture: Beyond somatic embryos, plant cell culture technologies are being explored as a commercially viable and safe alternative for the large-scale production of biopharmaceutical peptides, which could overcome many of the challenges associated with traditional extraction and synthesis. researchgate.netdntb.gov.ua

Translational Potential of this compound as a Research Tool or Pre-clinical Lead Compound

This compound and its related cyclotides possess significant translational potential, stemming from their inherent stability and potent bioactivities. The robust cyclic cystine knot scaffold makes them exceptionally resistant to thermal, chemical, and enzymatic degradation, which is a highly desirable trait for therapeutic agents. frontiersin.orgnih.gov

As a pre-clinical lead compound , the potential is multifaceted. The related cycloviolacin O2 has demonstrated antitumor effects by selectively disrupting the membranes of cancer cells. sb-peptide.combiosynth.com It has also been shown to act as a chemosensitizing agent, enhancing the efficacy of conventional chemotherapy drugs against resistant breast cancer cell lines. nih.gov Given that fractions containing Cycloviolacin O12/O22 show anti-HIV activity, there is a clear rationale for investigating O22 as a lead for novel antiviral therapies, potentially as an adjunct to current treatments. frontiersin.orgnih.gov

As a research tool , the cyclotide scaffold itself is invaluable. Its tolerance to sequence variation allows it to be used as a molecular framework for protein engineering. nih.govdiva-portal.orgnih.gov New functionalities can be "grafted" onto the stable this compound backbone to develop novel peptide-based therapeutics and diagnostic agents. nih.govnih.gov

Integration of Omics Technologies in this compound Studies

The study of complex natural products like this compound has been revolutionized by the integration of omics technologies, particularly proteomics and peptidomics, often in conjunction with transcriptomics. ualberta.canih.govfrontiersin.org These approaches provide a comprehensive view of cyclotide diversity, from gene expression to the final, mature peptide. nih.govacs.org

A state-of-the-art "bottom-up" proteomics workflow is commonly employed for cyclotide analysis. ualberta.canih.gov This process involves:

Extraction of peptides from the plant source (e.g., Viola tricolor). nih.gov

Fractionation using techniques like High-Performance Liquid Chromatography (HPLC) to enrich for cyclotides. nih.govacs.org

Reduction, alkylation, and enzymatic digestion of the cyclotide's disulfide bonds to linearize the peptide. mdpi.com

Analysis via mass spectrometry (LC-MS/MS), which sequences the peptide fragments. nih.gov

Database searching using the obtained sequences to identify known and novel cyclotides. ualberta.canih.gov

This integrated omics strategy has been instrumental in identifying the vast peptidome of a single plant species. nih.gov Specifically, proteomics analysis of Viola tricolor extracts successfully identified the acyclic precursor of this compound, demonstrating the power of this technique to capture not just the final cyclic product but also its biosynthetic intermediates. ualberta.canih.govacs.org

Table 1: Application of Omics Technologies in Cyclotide Research

Technology Application in this compound Studies Key Findings Citations
Proteomics/Peptidomics Identification and sequencing of mature cyclotides and their precursors from plant extracts. Confirmed the presence of acyclo-cycloviolacin O22 in Viola tricolor. Revealed the vast diversity of cyclotides within a single plant. ualberta.canih.govacs.org
Transcriptomics Mining of transcriptome data to identify the genes encoding cyclotide precursors. Provides insights into precursor architecture and processing sites essential for biosynthesis. ualberta.canih.gov

| Mass Spectrometry (LC-MS, MALDI-TOF) | Core analytical technique for proteomics and peptidomics, used for mass deconvolution and MS/MS sequencing. | Enables the detection and structural characterization of cyclotides like this compound from complex mixtures. | nih.govmdpi.com |

Biotechnological Applications and Engineering of this compound Scaffolds

The unique structural properties of the cyclotide family make the this compound scaffold a prime candidate for various biotechnological applications and protein engineering endeavors.

Drug Delivery: The mechanism of action for many cyclotides involves the disruption of cellular membranes. sb-peptide.comacs.org Cycloviolacin O2, for instance, can permeabilize the membranes of cancer cells, a property that has been harnessed to increase the cellular uptake of other drugs, effectively acting as a chemosensitizer. nih.gov This pore-forming capability suggests that the this compound scaffold could be engineered as a component of targeted drug delivery systems, designed to ferry therapeutic payloads into specific cells.

Pest Resistance: A primary natural function of cyclotides in plants is defense against pests. nih.govresearchgate.net Cycloviolacins O2, O3, and O19 have shown insecticidal activity against aphids, and O2 is also potent against nematodes. acs.orgnih.gov This has spurred significant interest in their use as eco-friendly biopesticides. nih.govresearchgate.net A major biotechnological application involves the development of transgenic crops engineered to express cyclotides like this compound. By transferring the genes responsible for cyclotide production into agricultural crops, it is possible to confer enhanced, inherent resistance to a variety of insect and nematode pests. acs.org

Scaffold Engineering: The exceptional stability of the cyclic cystine knot (CCK) motif makes the cyclotide backbone an ideal scaffold for drug design. nih.govdiva-portal.orgnih.gov The loops between the conserved cysteine residues can be modified with different amino acid sequences to introduce entirely new biological activities, while the core structure maintains its stability. nih.gov This allows for the creation of novel, highly stable peptide-based drugs with engineered functions, using the this compound structure as a robust and reliable template. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
Athis compound
Circulin C
Circulin E
Cter K
Cter L
Cycloviolacin O2
Cycloviolacin O3
Cycloviolacin O4
Cycloviolacin O8
Cycloviolacin O12
Cycloviolacin O13
Cycloviolacin O14
Cycloviolacin O15
Cycloviolacin O16
Cycloviolacin O19
Cycloviolacin O20
This compound
Doxorubicin
Hyfl I
Kalata B1
Kalata B2
Kalata B6
Kalata S
Mram 5
Psyle A
Psyle C
Psyle E
Tricyclon A
Varv peptide D
Viba 2

Q & A

Q. What documentation standards are critical for sharing this compound research data in public repositories?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw NMR spectra in Zenodo, peptide sequences in UniProt, and assay protocols in Protocols.io . Use standardized metadata templates (e.g., MIAPE for proteomics) .

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